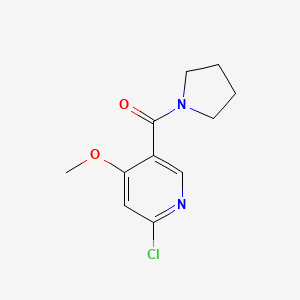
4-chloro-6-iodo-1-methylquinolin-2(1H)-one
Übersicht
Beschreibung
4-chloro-6-iodo-1-methylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C10H7ClINO and its molecular weight is 319.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Substitution Reactions for Synthesis : Tsvetkov et al. (2002) described a method for selectively substituting iodine and chlorine atoms in 4-chloro-6-iodoquinoline, enabling the synthesis of diarylquinolines with different aryl groups. This process allows for the creation of diverse compounds in a one-pot procedure with high yields (Tsvetkov, Latyshev, Lukashev, & Beletskaya, 2002).
Potential in Drug Development : Research by Rizvi et al. (2008) showed that novel chalcones derived from similar compounds exhibit unique structures and interactions, making them potential candidates for drug development (Rizvi, Siddiqui, Ahmad, Ahmad, & Parvez, 2008).
Drug Delivery Systems : A study by Thanh et al. (2017) revealed that substituted 4-methylquinolin-2(1H)-ones could be used to produce substituted tetrazolo[1,5-a]quinolines, which might serve as promising drug delivery systems (Thanh, Nguyệt, Hoai, & T. T. Ha, 2017).
Pharmaceutical Potency : Kose et al. (2018) found that 2-chloro-3-methylquinoline (2Cl3MQ) has the potential as a pharmaceutical agent, particularly as an inhibitor of Malate Synthase from Mycobacterium Tuberculosis (Kose, Atac, & Bardak, 2018).
Antimicrobial Activity : Murugavel et al. (2017) demonstrated that 4-chloro-6-methylquinolin-2(1H)-one derivatives exhibit promising antimicrobial activity against various bacteria and fungi, suggesting their potential use in pharmaceuticals and food additives (Murugavel, Sundramoorthy, Lakshmanan, Subashini, & Kumar, 2017).
Anticancer Potential : Sirisoma et al. (2009) identified a derivative, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, as an effective anticancer agent with significant blood-brain barrier penetration and apoptosis induction (Sirisoma, Pervin, Zhang, Jiang, Willardsen, Anderson, Mather, Pleiman, Kasibhatla, Tseng, Drewe, & Cai, 2009).
Eigenschaften
IUPAC Name |
4-chloro-6-iodo-1-methylquinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClINO/c1-13-9-3-2-6(12)4-7(9)8(11)5-10(13)14/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPYMQFYUYWZBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)I)C(=CC1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















